4-chloro-1H-1,3-benzodiazol-2-ol

Description

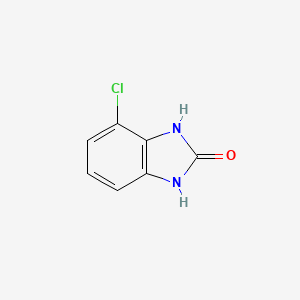

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGCFJLWZBBNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzodiazole Scaffold: a Foundation of Significance in Chemical and Medicinal Research

The benzodiazole scaffold, also known as benzimidazole (B57391), is a cornerstone in the fields of chemical biology and medicinal chemistry. rjptonline.org This fused aromatic ring system, consisting of a benzene (B151609) ring merged with an imidazole (B134444) ring, is a versatile and privileged structure in the development of therapeutic agents. rjptonline.orgijpsr.com Its derivatives have been extensively studied and have shown a wide spectrum of biological activities, making them a focal point for drug discovery and development. ijpsr.comnih.gov

The significance of the benzodiazole scaffold lies in its ability to interact with a variety of biological targets. This has led to the development of benzimidazole-based drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. nih.govjchemrev.comresearchgate.net The structural versatility of the benzodiazole nucleus allows for the synthesis of a vast library of derivatives, each with potentially unique pharmacological profiles. benthamscience.com Researchers continue to explore the diverse chemical reactivity and broad-spectrum biological actions of these compounds, underscoring their vital role in medicinal chemistry. tandfonline.com

Halogenated and Hydroxylated Benzodiazoles: a Unique Chemical Niche

Within the broader family of benzodiazole derivatives, those containing halogen and hydroxyl groups occupy a unique and important space in heterocyclic chemistry. The introduction of a halogen atom, such as chlorine, into the benzimidazole (B57391) structure can significantly influence its physicochemical properties and biological activity. rsc.orgejbps.com Halogenation can affect factors like lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can enhance the therapeutic potential of the molecule. rsc.orgrsc.org For instance, halogenated benzimidazole nucleosides have demonstrated potent antiviral and kinase-inhibiting activities. chem-soc.si

Similarly, the presence of a hydroxyl group can impart distinct chemical characteristics. Hydroxylated benzothiazole (B30560) derivatives, a related class of compounds, have been investigated for their potential as multifunctional agents, exhibiting antioxidant and neuroprotective properties. tandfonline.com The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The combination of both halogen and hydroxyl substituents on a benzodiazole scaffold, as seen in 4-chloro-1H-1,3-benzodiazol-2-ol, presents a unique set of properties that are of considerable interest to researchers.

Academic Spotlight on 4 Chloro 1h 1,3 Benzodiazol 2 Ol and Its Analogs

Overview of General Benzodiazole Synthesis Protocols

The formation of the benzimidazole scaffold, the fundamental structure of this compound, can be achieved through several established synthetic routes. These protocols often involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon unit.

Cyclization Reactions for Benzodiazole Core Formation

Cyclization reactions are the cornerstone of benzimidazole synthesis. A common and effective method involves the reaction of o-phenylenediamines with various reagents that provide the central carbon atom of the imidazole (B134444) ring. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient route to benzimidazole derivatives. organic-chemistry.org Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones also yields 2-substituted benzimidazoles in good yields, tolerating various substituents on the benzene (B151609) ring, including chloro groups. organic-chemistry.org

Another approach utilizes the reduction of o-nitroanilines in the presence of aldehydes, facilitated by sodium dithionite (B78146) (Na2S2O4), to produce a wide range of 2-substituted benzimidazoles in a one-step process. organic-chemistry.org This method is highly versatile and allows for the incorporation of diverse functional groups.

The following table summarizes key cyclization reactions for benzimidazole synthesis:

| Reactants | Reagents/Catalysts | Product | Key Features |

| o-Phenylenediamines and Aldehydes | Sodium dithionite (Na2S2O4) | 2-Substituted benzimidazoles | One-step, high versatility |

| 2-Amino anilines and β-Diketones | Brønsted acid | 2-Substituted benzimidazoles | Tolerates various substituents |

| Ortho-substituted anilines and Orthoesters | - | Benzimidazole derivatives | Efficient methodology |

Multi-Component Reactions in Benzodiazole Synthesis

Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like benzimidazole derivatives in a single step from three or more starting materials. rsc.orgnih.govmdpi.comfrontiersin.org This strategy is highly valued for its efficiency, atom economy, and ability to generate diverse molecular structures. nih.govfrontiersin.org MCRs reduce the number of synthetic steps and purification stages, aligning with the principles of green chemistry. nih.govfrontiersin.org

For example, a three-component reaction involving an o-aminobenzoic acid, an amine, and an aldehyde, catalyzed by Pd(II) with carbon monoxide, can lead to the formation of N-substituted quinazolinones, which are structurally related to benzimidazoles. rsc.org While not a direct synthesis of benzimidazoles, this illustrates the power of MCRs in constructing complex heterocyclic systems.

Role of Carbon and Nitrogen Sources in Heterocycle Formation

The formation of the benzimidazole ring relies on the incorporation of specific carbon and nitrogen sources. The o-phenylenediamine starting material provides the benzene ring and the two nitrogen atoms. The crucial C2 carbon of the imidazole ring is typically introduced from a separate reagent.

Various compounds can serve as the one-carbon source. For instance, in some syntheses, dimethyl sulfoxide (B87167) (DMSO) can act as a carbon source, in addition to its roles as a solvent and oxidant. organic-chemistry.org Isocyanides have also been utilized as a carbon source in certain benzimidazole syntheses. organic-chemistry.org

The nitrogen atoms in the final heterocyclic ring are typically derived from the amine groups of the o-phenylenediamine precursor. rsc.org However, in broader heterocyclic synthesis, various nitrogen sources can be employed. For example, ammonia (B1221849) can serve as a nitrogen source in the transformation of quinolines to quinazolines, a process that involves the insertion of a nitrogen atom into the ring structure. nih.gov

Targeted Synthesis of Chloro- and Hydroxy-Substituted Benzodiazoles

The synthesis of specifically substituted benzodiazoles, such as this compound, requires methods for the precise introduction of chloro and hydroxyl groups onto the benzimidazole framework.

Introduction of Halogen Substituents (Chlorination)

Chlorine atoms can be introduced into the benzimidazole structure either by starting with a chlorinated precursor or by direct chlorination of the benzimidazole ring. For instance, the synthesis can begin with a chlorinated o-phenylenediamine. Alternatively, less reactive 2-chloroanilines can be used in certain copper-catalyzed cyclization reactions to form the benzimidazole ring. nih.gov

Direct chlorination of a pre-formed benzimidazole ring is another viable strategy. For example, treatment of a benzothiazole (B30560) derivative with sulfuryl chloride can introduce a chlorine atom, a reaction that can be enhanced by the addition of water. nih.gov While this example is for a benzothiazole, similar principles can be applied to the chlorination of benzimidazoles.

Incorporation and Functionalization of Hydroxyl Groups

The hydroxyl group at the 2-position of this compound is a key structural feature. This functionality is often introduced by using a reagent that provides a carbonyl group equivalent during the cyclization step. For example, the reaction of an o-phenylenediamine with phosgene (B1210022) or a phosgene equivalent would lead to the formation of a 2-hydroxybenzimidazole (B11371) (a benzimidazolone).

The selective functionalization of hydroxyl groups is a critical aspect of synthetic organic chemistry. nih.govcmu.eduscholaris.ca While direct studies on the functionalization of the hydroxyl group of this compound are not detailed in the provided context, general methods for hydroxyl group manipulation, such as esterification, alkylation, and silylation, could be applied to create a variety of derivatives. nih.gov The reactivity of the hydroxyl group can be influenced by the electronic nature of the chloro-substituted benzimidazole ring.

Advanced Synthetic Techniques and Green Chemistry Approachesdergipark.org.trresearchgate.netmdpi.comscielo.br

The synthesis of benzodiazole (also known as benzimidazole) derivatives has evolved significantly, moving towards more sophisticated and environmentally benign methods. dergipark.org.trresearchgate.net These approaches aim to reduce reaction times, minimize waste, and improve product yields and purity. scielo.br Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, are becoming increasingly prevalent in this field. mdpi.comscielo.br

Metal-Catalyzed Synthetic Routesearthlinepublishers.comnih.govresearchgate.net

Metal catalysts play a crucial role in the synthesis of benzodiazole and related heterocyclic systems by enabling efficient carbon-nitrogen bond formation under mild conditions. earthlinepublishers.com A variety of metals and metal-based nanoparticles have been employed to catalyze the cyclocondensation reactions that form the benzodiazole core.

Supported gold nanoparticles (AuNPs), for instance, have been shown to effectively catalyze the reaction between o-phenylenediamine and various aldehydes to form benzimidazole derivatives. earthlinepublishers.com Similarly, nanoparticles of other metal oxides, such as tin(IV) oxide (SnO₂ NPs), have been used to facilitate the cyclo-condensation of 1,2-phenylenediamines with aldehydes in ethanol (B145695) at room temperature, resulting in excellent yields and short reaction times. earthlinepublishers.com Other notable metal oxide nanoparticle catalysts include those based on titanium dioxide (TiO₂) and cobalt ferrite (B1171679) (CoFe₂O₄). earthlinepublishers.com

Iron-catalyzed systems have also been developed for these syntheses. One efficient, one-pot, three-component process utilizes an Fe(III)-porphyrin catalyst for the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce a range of benzimidazole derivatives in high yields. nih.gov This domino reaction proceeds through C–N bond formation and subsequent cyclization. nih.gov Furthermore, iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization has been used as a one-pot method for preparing 2-arylbenzoxazoles, a related class of heterocycles. researchgate.net

The table below summarizes various metal catalysts used in the synthesis of benzimidazole derivatives.

| Catalyst System | Precursors | Key Features | Reference |

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | One-pot, three-component synthesis; High selectivity. | nih.gov |

| Gold Nanoparticles (AuNPs) | o-Phenylenediamine, Aldehydes | Mild reaction conditions; Effective C-N bond formation. | earthlinepublishers.com |

| Tin(IV) Oxide (SnO₂ NPs) | 1,2-Phenylenediamine, Aldehydes | Room temperature reaction; Excellent yields. | earthlinepublishers.com |

| Copper-based (MNPs@Cu-PMT) | Not specified | Heterogeneous, reusable magnetic catalyst. | earthlinepublishers.com |

| UiO-66–NH₂–TC–Cu | Aldehydes, 1,2-diaminobenzene or 2-aminothiophenol (B119425) | Mild conditions; Catalyst is a reusable Metal-Organic Framework (MOF). | researchgate.net |

Microwave-Assisted Synthesis in Benzodiazole Chemistrydergipark.org.trscielo.br

Microwave-assisted organic synthesis has emerged as a powerful tool in benzodiazole chemistry, offering significant advantages over conventional heating methods. dergipark.org.trscielo.br This technique often leads to dramatic reductions in reaction times, increased product yields, and higher product purity. dergipark.org.trscielo.brnih.gov The efficiency of microwave heating is attributed to its ability to directly and rapidly heat the reaction mixture, which can accelerate reaction rates and sometimes alter reaction pathways. researchgate.net

The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzenes with esters on solid mineral supports in a dry media. dergipark.org.tr Since then, numerous microwave-assisted protocols have been developed, utilizing various precursors like carboxylic acids, aldehydes, and esters. dergipark.org.tr For example, a series of new benzimidazole-bearing thiazolidinedione derivatives were synthesized using both conventional and microwave-assisted methods, with the latter showing a marked improvement in yields and a significant decrease in reaction times. nih.gov Similarly, the synthesis of hydroxy-substituted phenyl benzothiazoles demonstrated that microwave irradiation could reduce the reaction time by a factor of about 25 and increase yields by 12 to 20% compared to conventional heating under an argon atmosphere. scielo.br

The following table provides a comparison between conventional and microwave-assisted synthesis for a series of benzimidazole derivatives.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8-12 hours | 65-78% | nih.gov |

| Microwave Irradiation | 4-8 minutes | 82-94% | nih.gov |

| Conventional Heating (Argon) | 12-24 hours | 70-80% | scielo.br |

| Microwave Irradiation | 30-60 minutes | 82-92% | scielo.br |

Solvent-Free and Oxidant-Free Methodologiesmdpi.comscispace.comorganic-chemistry.org

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and oxidant-free synthetic methods for benzodiazole derivatives. mdpi.comnih.gov These approaches reduce environmental impact by eliminating hazardous organic solvents and toxic oxidizing agents. researchgate.net

Solvent-free syntheses are often conducted using solid-phase techniques or by simply grinding the reactants together, sometimes with a solid-supported catalyst. mdpi.comscispace.com For example, an efficient protocol for preparing benzoxazoles, benzimidazoles, and benzothiazoles involves the reaction of acyl chlorides with o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulphate under solvent-free conditions. scispace.com Another method uses urea (B33335) nitrate (B79036) as an inexpensive and reusable catalyst for the condensation of 2-aminothiophenol with aldehydes under solvent-free conditions, achieving excellent yields. mdpi.com

The development of oxidant-free methods is also crucial, as traditional syntheses often rely on oxidants to facilitate the final cyclization step. nih.gov A novel approach utilizes stainless steel to drive the generation of acyl radicals from α-keto acids, enabling an oxidant-free and solvent-free synthesis of 2-arylbenzothiazoles at room temperature. organic-chemistry.org Another strategy employs elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-substituted anilines. organic-chemistry.org

Synthetic Precursors and Intermediates for this compound Analogsdergipark.org.trnih.govnih.gov

The synthesis of the this compound core and its analogs relies on the selection of appropriate precursors that introduce the desired substituents onto the benzodiazole framework. The fundamental building blocks are a substituted o-phenylenediamine and a one-carbon (C1) source. researchgate.netnih.gov

For the specific synthesis of this compound, the primary precursor is 3-chloro-1,2-phenylenediamine . The chlorine substituent on this diamine dictates the "4-chloro" position in the final product.

The second key component is a C1 source that will form the 2-position of the benzodiazole ring. To generate the 2-ol (or its tautomeric 2-one) functionality, the C1 source must be a carbonyl-containing compound capable of forming a cyclic urea structure. Common precursors for this purpose include:

Phosgene (COCl₂) or its safer equivalents.

Urea (H₂NCONH₂) .

Carbon disulfide (CS₂) , followed by subsequent chemical modification.

Orthoesters or N,N-dimethylformamide (DMF) , which can also serve as C1 sources, though they typically lead to 2-substituted derivatives rather than the 2-ol directly. dergipark.org.trresearchgate.net

For analogs of this compound, the precursors are varied. Different substitutions on the benzene ring are achieved by starting with appropriately substituted o-phenylenediamines. To introduce various functional groups at the 2-position, a range of precursors can be condensed with the o-phenylenediamine. These include:

Aldehydes (R-CHO) : Lead to 2-alkyl or 2-aryl substituted benzimidazoles. organic-chemistry.orgnih.gov

Carboxylic Acids (R-COOH) and their derivatives (e.g., acyl chlorides , esters ): Also yield 2-substituted benzimidazoles. dergipark.org.trnih.gov

Ketones (R-CO-R') : Can be used to synthesize 2,2-disubstituted benzimidazolines, which can then be oxidized. nih.gov

Post-Synthetic Functionalization and Derivatization of Benzodiazole Systemsacs.orgswan.ac.uk

After the initial synthesis of the benzodiazole core, post-synthetic functionalization provides a powerful strategy for creating diverse libraries of compounds. acs.org This approach allows for the introduction of various functional groups onto the pre-formed heterocyclic system, enabling fine-tuning of its chemical and biological properties. swan.ac.uk

A key strategy for functionalizing the benzenoid ring of benzodiazole systems is through regioselective C-H functionalization. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, iridium-catalyzed C-H borylation has been shown to be an effective method for creating versatile 5-boryl or 4,6-diboryl BTD building blocks. acs.org These borylated intermediates can then undergo further reactions to introduce a variety of substituents at the C4, C5, C6, and C7 positions. acs.org Other transition metals, including ruthenium and rhodium, have also been used to catalyze C-H functionalization reactions such as arylations and alkenylations on the benzodiazole ring system. acs.org

Derivatization can also occur at the nitrogen atoms of the diazole ring. N-alkylation is a common modification used to introduce various alkyl or aryl groups at the N1 position. swan.ac.uk Competition between functionalization at the C2 position and the N1 position can sometimes occur in one-pot syntheses, leading to a mixture of products. swan.ac.uk By carefully selecting synthetic methods, it is possible to selectively produce N1-alkylated, C2-extended, or bis-benzimidazole derivatives. swan.ac.uk These post-synthetic modifications are crucial for exploring the structure-activity relationships of benzodiazole-based compounds. swan.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the benzene ring and the N-H protons of the diazole ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would be crucial in confirming the position of the chlorine substituent on the benzene ring. However, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are not found in the surveyed literature.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates compounds in a mixture before they are ionized and detected by the mass spectrometer. For a pure sample of this compound, this technique would provide its electron ionization (EI) mass spectrum. The molecular ion peak would confirm the compound's molecular weight. The presence of a characteristic isotopic pattern for chlorine (the M+2 peak being about one-third the intensity of the molecular ion peak) would be a key identifier. Fragmentation patterns could reveal the loss of functional groups, such as the carbonyl group or the chlorine atom, further corroborating the structure. No specific GC-MS fragmentation data for this compound has been located.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often used for less volatile or thermally sensitive compounds. It would also be a suitable technique for analyzing this compound, providing valuable molecular weight information from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Again, a detailed search did not yield any specific LC-MS data or chromatograms for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations, the C=O (carbonyl) stretching of the cyclic urea moiety, C-N stretching, and vibrations associated with the substituted benzene ring, including C-Cl stretching. The absence of published IR spectra prevents the creation of a data table with these characteristic frequencies.

X-ray Crystallography for Solid-State Structure Determination

Table 1: Representative Crystal Data for Related Benzodiazole Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone | C₁₅H₁₁ClN₂OS | Monoclinic | P2₁/c | smolecule.com |

| 3-phenyl-1H-1,3-benzodiazol-2(3H)-one (Form I) | C₁₃H₁₀N₂O | Monoclinic | C2/c | scbt.com |

| 3-phenyl-1H-1,3-benzodiazol-2(3H)-one (Form II) | C₁₃H₁₀N₂O | Orthorhombic | Pbca | scbt.com |

This table presents data for related compounds to illustrate typical crystallographic findings in this chemical family.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In benzodiazole derivatives, these interactions are key to the stability of the solid-state structure.

A dominant interaction in N-unsubstituted benzimidazolones is the formation of hydrogen-bonded dimers or chains. scbt.com For example, in the polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, the molecules form centrosymmetric dimers through N—H⋯O=C hydrogen bonds. scbt.com Beyond this primary interaction, π–π stacking between the aromatic benzimidazole rings is a frequently observed feature. The efficiency of this stacking, indicated by the intercentroid distance between rings, can vary between polymorphs, with shorter distances suggesting stronger interactions. scbt.com

In more complex derivatives, other interactions come into play. C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on another, help to link molecular chains into larger supramolecular assemblies. smolecule.com In chloro-substituted analogues, such as 1-chloro-1H-1,2,3-benzotriazole, short contacts between nitrogen and chlorine atoms (N⋯Cl) have been observed, indicating the role of the halogen atom in directing the crystal packing. pharmaffiliates.com

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a critical component of the supramolecular architecture in benzodiazolones. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) in the 2-oxo-benzimidazole core facilitates the formation of robust and predictable patterns.

The most common motif is the R²₂(8) graph set, where two molecules form a cyclic dimer via a pair of N—H⋯O hydrogen bonds. scbt.com This is a highly stable arrangement that is prevalent across many related heterocyclic structures. In the case of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, the N⋯O distances in its two polymorphic forms were found to be 2.825 Å and 2.894 Å, illustrating how packing effects can slightly alter the strength of these primary interactions. scbt.com

Hirshfeld Surface Analysis in Elucidating Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions.

Studies on related heterocyclic compounds provide a template for what would be expected for this compound. For example, in a benzodiazolone derivative, the most significant contributions to the crystal packing were from H⋯H (51.8%), C⋯H (30.7%), and O⋯H (11.2%) contacts. nih.gov The large percentage of H⋯H contacts is typical for organic molecules and represents van der Waals forces. The prominent spikes in the fingerprint plot for O⋯H and N⋯H contacts correspond to the strong hydrogen bonds that define the structure. uni.lunih.gov For a chloro-substituted compound, one would also analyze the Cl⋯H/H⋯Cl contacts, which typically appear as distinct "wings" in the fingerprint plot and can contribute significantly to the packing, as seen in a related chloro-thiazine structure where they accounted for 7.2% of contacts. biosynth.com

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 1h 1,3 Benzodiazol 2 Ol

Quantum Chemical Calculations (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of molecular systems. researchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately predict molecular geometries, vibrational frequencies, and electronic properties. epstem.net

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. epstem.net For derivatives of 1,3-benzodiazole, DFT calculations, often using the B3LYP method with a 6-311G(d,p) basis set, are employed to determine structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net These calculations indicate that for similar structures, such as certain aryl 1-(2,4-dinitro naphthyl) ether and amine derivatives, the phenyl and naphthyl rings are not planar. researchgate.net Conformational analysis is crucial for understanding the three-dimensional arrangement of the molecule, which influences its physical and chemical properties. For related benzimidazole (B57391) compounds, conformational analysis has been carried out using the MMFF94 force field followed by DFT geometry optimization. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. malayajournal.org For many heterocyclic compounds, the HOMO is often localized over the entire molecule, while the LUMO may be concentrated on specific rings or functional groups, indicating the regions of charge transfer. malayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Imidazole (B134444) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Energy Gap | 4.0106 eV |

Data derived from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Reactivity Descriptors from DFT

DFT calculations provide global chemical reactivity descriptors that help in understanding the relationship between a molecule's structure, stability, and reactivity. researchgate.net These descriptors, such as chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index, are calculated from the HOMO and LUMO energies based on Koopmans' theorem. researchgate.net For example, Fukui functions are powerful descriptors for identifying the most probable sites for electrophilic or nucleophilic attack within a molecule. aablocks.com These quantitative reactivity analyses offer a more refined prediction of reactivity compared to simpler methods like partial atomic charge calculations. aablocks.com

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a biological macromolecule. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction. nih.gov For instance, in a study involving a derivative, 5-chloro-1-{1-[3-(2-hydroxy-1H-1,3-benzodiazol-1-yl) propyl] piperidin-4-yl}-1H-1,3-benzodiazol-2-ol, a docking score of -7.542 kcal/mol was obtained against the TIM-3 IgV domain, suggesting a strong binding affinity. nih.govresearchgate.net Different docking programs and scoring functions, such as high throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP), are used to refine the prediction of binding poses. nih.gov

Table 2: Docking Scores of a Related Benzodiazolol Derivative

| Compound | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| 5-chloro-1-{1-[3-(2-hydroxy-1H-1,3-benzodiazol-1-yl) propyl] piperidin-4-yl}-1H-1,3-benzodiazol-2-ol | -7.542 | TIM-3 IgV domain |

Data from a study on TIM-3 inhibitors. nih.govresearchgate.net

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, π-π Interactions)

A crucial aspect of molecular docking is the identification of key amino acid residues in the protein's binding pocket that interact with the ligand. researchgate.net These interactions, which include hydrogen bonds, π-π stacking, and hydrophobic interactions, are vital for the stability of the ligand-protein complex. For example, the aforementioned benzodiazolol derivative was found to form π-π stacking interactions with Trp62 and Trp57 residues of the TIM-3 IgV domain. nih.gov Its benzene (B151609) ring stacked with both Trp62 and Trp57, while the imidazole moiety stacked only with Trp62. nih.gov The identification of these specific interactions provides valuable insights for the rational design of more potent and selective inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex, helping to predict how strongly a potential drug molecule will bind to its target protein. tanaffosjournal.ir The stability of this interaction is crucial for the efficacy of a drug.

MD simulations can be used to assess the conformational stability of protein-ligand complexes. mdpi.com By calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand over time, researchers can determine if the complex remains stable or undergoes significant structural changes. mdpi.comnih.gov A stable RMSD with minimal fluctuations suggests a stable binding of the ligand to the protein. nih.govresearchgate.net For instance, in a study of potential T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) inhibitors, MD simulations of a co-crystalized ligand showed a considerably stable reaction with the TIM-3 IgV domain, with RMSD values remaining below 3 Å, indicating minimal structural deviations and strong binding affinity. nih.gov

Another important aspect analyzed through MD simulations is the root-mean-square fluctuation (RMSF). nih.govresearchgate.net RMSF helps to identify the local fluctuations in the protein residues during the simulation. nih.gov This information can reveal which parts of the protein are flexible and which are rigid upon ligand binding, providing further details about the interaction. researchgate.net

The data from MD simulations, including RMSD and RMSF trajectories, can confirm stable interaction patterns and the absence of significant conformational changes in the protein's backbone, which is essential for validating the binding of a ligand. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance in Ligand-Protein Stability Analysis |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed protein or ligand at a given time, relative to a reference structure. nih.govresearchgate.net | Indicates the overall stability of the protein-ligand complex. Lower, stable RMSD values suggest a stable binding. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each protein residue from its time-averaged position. nih.govresearchgate.net | Identifies flexible and rigid regions of the protein upon ligand binding, providing insights into the dynamics of the interaction. researchgate.net |

| Protein-Ligand Contacts | Analyzes the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over the simulation time. nih.gov | Determines the key residues involved in binding and the persistence of these interactions, which are crucial for binding affinity. |

Structure-Activity Relationship (SAR) Analysis Informed by Computational Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery that involves systematically studying how changes in a molecule's structure affect its biological activity. oncodesign-services.com By modifying a chemical structure and observing the resulting changes in its interaction with a biological target, researchers can identify the key chemical features responsible for its desired effects. collaborativedrug.com This process is crucial for optimizing lead compounds into viable drug candidates with improved potency, selectivity, and safety profiles. oncodesign-services.com

Computational SAR methods use machine learning models to predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These models are built using data from experimental SAR studies and can be used to identify promising lead compounds and optimize their structures for better activity and selectivity. oncodesign-services.com For example, in the development of inhibitors for 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), SAR analysis revealed that analogues with a 5-chloro-substituted benzimidazolone scaffold were generally more potent than their unsubstituted counterparts. semanticscholar.org Furthermore, a clear preference for 4-halogen-substituted aniline (B41778) derivatives was observed, indicating a preferred interaction with the target at this position. semanticscholar.org

The insights gained from SAR studies help in designing new molecules with enhanced properties. For instance, understanding that a chloro group at a specific position on the benzimidazole ring enhances activity allows medicinal chemists to focus their synthetic efforts on that particular chemical space. swan.ac.uk This targeted approach accelerates the drug discovery process and increases the likelihood of identifying effective drug candidates. oncodesign-services.com

Table 2: Example of SAR Findings for Benzimidazole Derivatives

| Scaffold/Substitution | Observation | Implication for Activity |

| Unsubstituted Benzimidazolone | Comparably less potent. semanticscholar.org | The core benzimidazolone structure may require substitution for optimal activity. |

| 5-chloro-substituted Benzimidazolone | More potent than unsubstituted counterparts. semanticscholar.org | The chloro group at the 5-position significantly contributes to the inhibitory activity. |

| 4-halogen-substituted Aniline | Clear preference observed in activity. semanticscholar.org | Halogen substitution at the 4-position of the aniline ring is a key feature for potent inhibition. |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). mmsl.cz Virtual screening can be broadly divided into two categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

LBVS is employed when the three-dimensional structure of the target protein is unknown. mmsl.cz This approach relies on the knowledge of molecules that are known to be active for a particular target. These known active molecules are used as a template to identify other compounds in a database that have similar properties, such as shape and electronic features. mdpi.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. collaborativedrug.com Methodologies used in LBVS include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. mmsl.cz

Pharmacophore modeling, a key LBVS technique, involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov This pharmacophore model then serves as a 3D query to search for other molecules that fit these spatial and chemical requirements. nih.gov

In a study aimed at identifying inhibitors for the m6A-RNA reader protein YTHDC1, a molecular docking approach was used to screen the eMolecules database, leading to the identification of 15 top-ranked ligands. mdpi.com Subsequent molecular dynamics simulations and MM/PBSA analysis were used to assess the stability and binding free energy of these potential hits. mdpi.com Similarly, a pharmacophore-based virtual screening of the Supernatural 3.0 database was conducted to find potential TIM-3 inhibitors, resulting in the identification of promising compounds that were further validated by molecular docking and MD simulations. nih.gov

Table 3: Common Methodologies in Virtual Screening

| Methodology | Description | Application |

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. mmsl.cz | Used when the protein structure is known, to predict binding modes and affinities. |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify new ones. mmsl.cz | Applied when the target structure is unknown but active ligands have been identified. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. nih.gov | Creates a template for searching databases for molecules with similar features. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. researchgate.net | Predicts the activity of new compounds based on their structural properties. |

Chemical Biology and Biological Activity Research on 4 Chloro 1h 1,3 Benzodiazol 2 Ol and Analogs

Investigation as Chemical Probes for Biological Systems

The benzimidazole (B57391) framework is a key component in the development of chemical probes for biological systems, particularly for positron emission tomography (PET) imaging. The ability to readily introduce substituents at various positions on the benzimidazole ring allows for the fine-tuning of their physicochemical properties, such as lipophilicity and binding affinity, which are critical for effective imaging agents.

For instance, certain benzimidazole derivatives have been synthesized and evaluated as potential PET imaging ligands for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) in the brain. These compounds exhibit high binding affinity and selectivity, essential characteristics for a successful chemical probe. The structural similarity of 4-chloro-1H-1,3-benzodiazol-2-ol to these imaging agents suggests that with appropriate modifications, it could also be developed into a valuable tool for studying biological processes in vivo. The presence of the chlorine atom can influence the electronic properties and metabolic stability of the molecule, which are important considerations in probe design. Further research into radiolabeling of this compound analogs could open new avenues for their use in molecular imaging.

Enzyme Inhibition Profiling

The 1,3-benzodiazol-2-ol core is a privileged scaffold in drug discovery, with its analogs demonstrating inhibitory activity against a wide range of enzymes. The specific substitutions on the benzimidazole ring play a crucial role in determining the potency and selectivity of these inhibitors.

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein biosynthesis, making it an attractive target for the development of antimicrobial agents. Benzimidazole-based compounds have been identified as potent inhibitors of MetRS in pathogenic organisms like Trypanosoma brucei and Giardia intestinalis. nih.govnih.gov These inhibitors typically feature a substituted benzyl (B1604629) group linked to a benzimidazole moiety. nih.gov

One such derivative, compound 1331, which incorporates a benzimidazole group, has shown significant inhibitory activity against T. brucei MetRS. nih.gov Another compound, 1575, an amino-benzimidazole derivative, has demonstrated strong potency against the MetRS enzyme from Giardia intestinalis. nih.gov The planar benzimidazole ring system plays a key role in stacking interactions within the enzyme's active site. nih.gov These findings suggest that analogs of this compound could be explored as potential MetRS inhibitors for treating infectious diseases.

| Compound | Target Organism | Enzyme | IC50 (nM) |

|---|---|---|---|

| 1331 | Trypanosoma brucei | MetRS | 8 |

| 1575 | Giardia intestinalis | MetRS | Not Reported |

8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxo-G) from DNA. patsnap.com Inhibition of OGG1 has emerged as a potential therapeutic strategy for cancer and inflammatory diseases. nih.gov Small molecule inhibitors of OGG1 have been developed, with some of the most potent and selective inhibitors featuring a benzimidazolone core. nih.govacs.org

A notable example is TH5487, a potent and selective active-site inhibitor of OGG1. nih.govguidetopharmacology.orgselleckchem.com The chemical structure of TH5487 is 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, which shares the benzimidazolone scaffold with this compound. acs.org TH5487 has been shown to prevent OGG1 from binding to its DNA substrate. nih.gov The optimization of N-piperidinyl-benzimidazolone derivatives has led to the identification of key structural features that enhance inhibitory potency, such as a chair conformation of the piperidinyl linker.

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| TH5487 | OGG1 | 342 |

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com A variety of heterocyclic compounds have been investigated as Mpro inhibitors, with benzimidazole derivatives showing particular promise. tandfonline.comnih.gov

A study investigating a series of 1,2-fused/disubstituted benzimidazoles found that several compounds exhibited inhibitory effects on SARS-CoV-2 Mpro. tandfonline.comnih.gov Notably, the presence of a chlorine atom on the benzimidazole ring was found to be favorable for inhibitory activity. tandfonline.comnih.gov For example, compound 1k, a chlorinated benzimidazole derivative, was identified as the most effective inhibitor in the series with an IC50 of 46.86 μM. nih.gov Molecular docking studies have suggested that these benzimidazole derivatives can alter the conformation and microenvironment of the Mpro active site. tandfonline.com The benzimidazole scaffold is considered a valuable building block for designing novel inhibitors of the RBD/ACE2 complex, which is crucial for viral entry. nih.gov

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| 1i | SARS-CoV-2 Mpro | >50 |

| 1k | SARS-CoV-2 Mpro | 46.86 |

| 1l | SARS-CoV-2 Mpro | >50 |

| 1m | SARS-CoV-2 Mpro | >50 |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. biointerfaceresearch.comnih.gov Benzimidazole derivatives have been extensively studied as cholinesterase inhibitors. biointerfaceresearch.comphyschemres.orgnih.gov The benzimidazole scaffold is considered a ring isostere of the indanone pharmacophore found in the well-known AChE inhibitor, donepezil. nih.gov

Several studies have reported the synthesis and evaluation of benzimidazole derivatives with potent anti-cholinesterase activity. physchemres.orgnih.gov For instance, benzimidazole-indole-amide derivatives have been shown to have better anti-AChE activity than the standard inhibitor tacrine. nih.gov Another study on benzimidazole-triazole derivatives identified compounds 3d and 3h as potent AChE inhibitors with Ki values of 26.2 nM and 24.8 nM, respectively. nih.gov These compounds feature a 5(6)-chloro substitution on the benzimidazole ring, highlighting the importance of halogenation for activity. nih.gov

| Compound | Enzyme | Ki (nM) |

|---|---|---|

| 3d | AChE | 26.2 |

| 3h | AChE | 24.8 |

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, plays a role in the catabolism of phospholipids (B1166683) within lysosomes. Inhibition of this enzyme has been linked to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. Many cationic amphiphilic drugs are known to cause this effect, and a study of 163 drugs found that 144 inhibited LPLA2 activity.

While there is no direct evidence of this compound or its close analogs inhibiting LPLA2, the general structural features of benzimidazoles suggest a potential for such interactions. Benzimidazoles can be cationic and amphiphilic, properties that are common among LPLA2 inhibitors. Therefore, it is plausible that certain derivatives of this compound could interact with and potentially inhibit LPLA2, leading to phospholipidosis. Further research is needed to investigate this possibility and to understand the structure-activity relationships for LPLA2 inhibition by benzimidazole-based compounds.

Other Enzyme System Interactions

While research specifically isolating the interactions of this compound is limited, studies on structurally similar chloro-substituted benzimidazole and benzimidazolone derivatives reveal significant engagement with various enzyme systems. These analogs have demonstrated inhibitory activity against several key enzymes, suggesting potential therapeutic applications.

One notable area of interaction is with cholinesterases. Certain 5(6)-chloro-benzimidazole derivatives, particularly those hybridized with a triazole ring, have been identified as potent inhibitors of acetylcholinesterase (AChE). nih.gov For instance, compounds featuring a 3,4-dihydroxy substitution on a phenyl ring attached to the chloro-benzimidazole core exhibited strong AChE inhibition, with IC50 values as low as 29.5 ± 1.2 nM. nih.gov Kinetic studies of these compounds indicated a mixed mode of inhibition. nih.gov AChE inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. wikipedia.org

Furthermore, the benzimidazolone scaffold is a key feature in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity and thereby prevents the replication of the virus.

Derivatives of 5-chloro-1H-1,3-benzimidazol-2-yl have also been developed as inhibitors of sirtuin-4 (SIRT4), a mitochondrial deacylase enzyme. One such compound, UBCS385, which contains the 5-chloro-1H-1,3-benzimidazol-2-yl moiety, is a potent inhibitor of SIRT4 and is utilized in research to understand the enzyme's function.

The broader benzimidazole class has shown activity against other enzymes as well. For example, N-substituted 6-chloro-1H-benzimidazole derivatives have been investigated for their potential to target dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.

Receptor Binding and Modulation Studies

The benzimidazolone scaffold is a recognized pharmacophore in the design of ligands for serotonin (B10506) (5-HT) receptors. nih.gov Research has focused on modifying this core structure to achieve high affinity and selectivity for various 5-HT receptor subtypes, which are implicated in a wide range of neurological processes.

Serotonin Receptor (5-HT) Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT6)

Derivatives built on the benzimidazolone scaffold have been shown to possess significant affinity for several serotonin receptor subtypes, most notably 5-HT1A and 5-HT7. nih.gov The addition of an arylpiperazine moiety, a common feature in many 5-HT receptor ligands, connected to the benzimidazolone core via an alkyl chain, has been a successful strategy in developing potent ligands.

While specific binding data for this compound is not extensively documented, studies on closely related analogs demonstrate the impact of halogen substitution. For example, 5-chloro-N,N-dimethyltryptamine, an indole-based analog, shows strong affinity for the 5-HT1A, 5-HT2B, and 5-HT7 receptors. This suggests that the presence and position of a chloro-substituent on the aromatic ring system can significantly influence binding affinity at these receptor subtypes. Research on benzimidazolone-based ligands has identified compounds with high nanomolar affinity for both 5-HT1A and 5-HT7 receptors. nih.gov

| Compound Class | Target Receptor Subtype(s) | Observed Affinity |

|---|---|---|

| Benzimidazolone-Arylpiperazine Hybrids | 5-HT1A, 5-HT7 | High nanomolar (nM) range |

| 5-Chloro-N,N-dimethyltryptamine (Analog) | 5-HT1A, 5-HT2B, 5-HT7 | Strong affinity |

Structural Features Influencing Receptor Selectivity

The selectivity of benzimidazolone-based ligands for different serotonin receptor subtypes is governed by several structural features. The nature of the substituent on the benzimidazolone ring, the length and character of the linker chain, and the substitution pattern on the terminal arylpiperazine ring are all critical determinants of the affinity and selectivity profile. nih.gov

For arylpiperazine derivatives, the aromatic portion of the moiety can form π-π stacking interactions with aromatic residues, such as phenylalanine, in the receptor's binding pocket. The specific substitutions on this aromatic ring dictate the selectivity. For instance, different substituents can favor interaction with 5-HT1A over 5-HT2A or other subtypes.

The benzimidazolone core itself contributes to the ligand's properties. Modifications on this ring system, such as the position of the chloro-substituent (e.g., position 4, 5, or 6), can alter the electronic distribution and steric profile of the molecule, thereby influencing how it fits into the binding pocket of different receptor subtypes. For example, moving a substituent can shift the balance of affinity from one receptor subtype to another, such as from 5-HT1A to 5-HT7. nih.govnih.govdntb.gov.ua

Antiviral Activity Investigations

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including numerous antiviral agents. nih.govresearchgate.net Derivatives of this core structure have been shown to inhibit a diverse range of viruses. nih.gov

Maize Dwarf Mosaic Virus (MDMV) Inhibition

Maize Dwarf Mosaic Virus (MDMV) is a pathogenic plant virus from the Potyviridae family that can cause significant yield losses in corn and sorghum crops. nih.govbioreba.chosu.edu It is primarily transmitted in a non-persistent manner by several species of aphids. nih.govbioreba.ch

Currently, there is a lack of specific research in publicly available scientific literature investigating the direct inhibitory effects of this compound or its close analogs on the replication or transmission of Maize Dwarf Mosaic Virus. Management of MDMV in agriculture primarily relies on the use of resistant crop hybrids and the control of host weeds like Johnsongrass. osu.edu While benzimidazole compounds are used as fungicides in agriculture, their application as specific inhibitors for potyviruses like MDMV is not an established practice. This represents a potential area for future investigation, given the broad-spectrum antiviral nature of the benzimidazole class against other viral families.

Broad-Spectrum Antiviral Potential

The benzimidazole and benzimidazolone classes of compounds have demonstrated significant broad-spectrum antiviral activity against a variety of human and animal viruses. nih.govnih.govwikipedia.org This activity stems from their ability to interfere with critical viral processes, such as genome replication and protein processing.

Research has shown that benzimidazole derivatives are effective against a panel of RNA and DNA viruses. nih.gov Potent activity has been observed against Respiratory Syncytial Virus (RSV), with some compounds showing EC50 values in the low nanomolar range. nih.gov Moderate to high activity has also been reported against other RNA viruses, including Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Coxsackie Virus B2 (CVB2), and Poliovirus. nih.gov Furthermore, certain derivatives have shown efficacy against DNA viruses like Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV). nih.gov

The mechanism of action often involves the inhibition of viral enzymes. For example, some benzimidazole derivatives inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like BVDV and the structurally similar Hepatitis C virus. As mentioned previously, benzimidazolone derivatives have been designed as potent inhibitors of the HIV-1 reverse transcriptase enzyme. More recently, screening of benzimidazole libraries has identified compounds that inhibit Zika Virus (ZIKV) replication in various cell lines, including physiologically relevant neural stem cells. researchgate.net

| Virus Family | Specific Virus | Observed Activity of Benzimidazole/Benzimidazolone Analogs |

|---|---|---|

| Flaviviridae | Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Zika Virus (ZIKV) | Moderate to high inhibitory activity |

| Picornaviridae | Coxsackie Virus B2 (CVB2), Poliovirus | Moderate inhibitory activity |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Potent inhibitory activity (low nM EC50) |

| Retroviridae | Human Immunodeficiency Virus type 1 (HIV-1) | Inhibition of reverse transcriptase |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Inhibitory activity observed |

| Poxviridae | Vaccinia Virus (VV) | Inhibitory activity observed |

This wide range of activity underscores the potential of the this compound scaffold as a foundation for the development of new broad-spectrum antiviral agents. wikipedia.orgnottingham.ac.ukfrontiersin.org

Antimicrobial Activity Evaluation

The benzimidazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. The presence of a chloro-substituent is often associated with enhanced activity.

Antibacterial Activity (e.g., Gram-positive, Gram-negative)

Analogs of this compound have demonstrated notable antibacterial properties. For instance, a study on novel 1,3-dihydro-2H-benzimidazol-2-one analogs revealed that several compounds exhibited high activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria at a concentration of 100 μg/mL .

Quinazolinone derivatives, which are structurally related to benzodiazoles, have also been investigated. Specifically, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 6–9 mg/mL nih.gov.

Furthermore, research on 5-chloro-1,3-benzoxazol-2(3H)-one, a closely related benzoxazole (B165842) analog, suggests that the chloro-substitution can enhance antibacterial efficacy. Derivatives of this compound showed good activity against Staphylococcus aureus and Escherichia coli nih.gov.

| Compound Class | Bacterial Strains | Activity/Concentration | Reference |

|---|---|---|---|

| 1,3-dihydro-2H-benzimidazol-2-one analogs | S. aureus, S. pyogenes, E. coli, P. aeruginosa | High activity at 100 μg/mL | |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | K. pneumoniae, S. aureus, P. aeruginosa | MIC: 6–9 mg/mL | nih.gov |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives | S. aureus, E. coli | Good activity | nih.gov |

Antifungal Activity

The antifungal potential of chloro-substituted benzimidazole analogs has been a subject of significant research. A study on benzimidazole-1,3,4-oxadiazole hybrids, including a 5(6)-chloro-1H-benzo[d]imidazol-2-yl moiety, identified compounds with potent activity against various Candida species. Notably, some analogs demonstrated a Minimum Inhibitory Concentration (MIC50) of 1.95 µg/mL against Candida albicans, which was comparable to the standard drug Amphotericin B nih.gov.

Derivatives of 2-chloromethyl-1H-benzimidazole have also been evaluated for their efficacy against phytopathogenic fungi. It was observed that the introduction of a chlorine atom on the para-position of a benzene (B151609) ring attached to the core structure enhanced the antifungal activity nih.govnih.gov. One derivative, in particular, showed selective and strong inhibition of Botrytis cinerea with an IC50 of 13.36 μg/mL nih.gov.

| Compound Class | Fungal Strains | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Chloro-substituted benzimidazole-1,3,4-oxadiazole hybrid | Candida albicans | MIC50: 1.95 µg/mL | nih.gov |

| Chloro-substituted benzimidazole-1,3,4-oxadiazole hybrid | Candida krusei | MIC50: 7.8 µg/mL | nih.gov |

| Chloro-substituted benzimidazole-1,3,4-oxadiazole hybrid | Candida parapsilopsis | MIC50: 31.25 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | IC50: 13.36 μg/mL | nih.gov |

Antitubercular Activity

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including benzimidazole analogs. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv nih.gov. While specific data for this compound is not available, the broader class of benzimidazoles is recognized for its antitubercular potential.

Additionally, research on imidazo[2,1-b]thiazoles has identified a 2-chloro-6-phenylimidazo[2,1-b]thiazole analog with antitubercular activity, suggesting that the chloro-substitution can be beneficial in this context as well nih.gov.

Anticancer and Antiproliferative Activity Assessment

Benzimidazole and related heterocyclic scaffolds are frequently explored for their potential as anticancer agents. The introduction of a chlorine atom can influence the cytotoxic and antiproliferative properties of these molecules.

Activity against Specific Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer)

While direct studies on this compound are lacking, research on related structures provides insights into its potential antiproliferative effects.

Glioblastoma: Benzodiazepines, which share a diazepine (B8756704) ring system with benzodiazoles, have been studied for their effects on glioblastoma cells. Diazepam was found to significantly decrease the proliferation of the T98G human glioblastoma cell line in a dose- and time-dependent manner nih.gov. This antiproliferative effect was attributed to the induction of a G0/G1 phase cell cycle arrest nih.govresearchgate.net. Another study showed that various benzodiazepines suppressed [3H]-thymidine incorporation in human glioma cells, indicating an antiproliferative action nih.gov.

Breast Cancer: Several studies have highlighted the activity of benzimidazole derivatives against breast cancer cell lines. A series of N-(benzimidazol-2-yl)-substituted benzamides demonstrated significant antiproliferative effects against the MCF7 breast cancer cell line acgpubs.org. In a different study, 1H-benzimidazol-2-yl hydrazone derivatives showed time-dependent cytotoxicity against the highly invasive MDA-MB-231 breast cancer cell line, with IC50 values ranging from 13 to 20 μM after 72 hours of treatment mdpi.com. The introduction of a chloro substituent on the phenyl ring of imidazol-2-thione compounds, linked to a benzotriazole (B28993) moiety, resulted in good antiproliferative activity against MCF-7 cells, with IC50 values in the low micromolar range nih.gov.

| Compound Class | Cancer Cell Line | Activity/Effect | Reference |

|---|---|---|---|

| Diazepam (a benzodiazepine) | T98G (Glioblastoma) | Inhibited proliferation; G0/G1 arrest | nih.govresearchgate.net |

| N-(benzimidazol-2-yl)-substituted benzamides | MCF7 (Breast Cancer) | Significant antiproliferative activity | acgpubs.org |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 (Breast Cancer) | IC50: 13-20 μM (72h) | mdpi.com |

| Chloro-substituted imidazol-2-thione-benzotriazole hybrids | MCF-7 (Breast Cancer) | IC50 in low micromolar range | nih.gov |

Mechanisms of Action in Cancer Contexts (e.g., Autophagy Modulation)

Autophagy is a cellular self-degradation process that can play a dual role in cancer, either promoting cell survival or cell death. Modulation of autophagy is a promising strategy in cancer therapy nih.govcofc.edu. In established tumors, autophagy often acts as a pro-survival mechanism, helping cancer cells withstand stress from nutrient deprivation, hypoxia, or anticancer treatments nih.gov. Therefore, inhibiting autophagy can enhance the efficacy of cancer therapies nih.gov.

Benzimidazole derivatives have been shown to modulate autophagy. For example, mebendazole (B1676124), an anthelmintic drug with a benzimidazole core, induces autophagy in glioblastoma cells. This is evidenced by an increase in the LC3B-II/LC3B-I ratio in U87 and U373 glioblastoma cell lines upon treatment acgpubs.org. The inhibition of this induced autophagy, for instance with chloroquine, can enhance the anti-tumor effect of mebendazole acgpubs.org.

Given that this compound shares the core benzimidazole structure, it is plausible that it or its analogs could also modulate autophagic pathways in cancer cells. This represents a potential mechanism of action that warrants further investigation to understand its role in cancer contexts.

Other Biologically Relevant Activities of Benzodiazole Derivatives

The benzothiazole (B30560) nucleus, a fusion of benzene and thiazole (B1198619) rings, is a foundational structure for compounds exhibiting a wide array of pharmacological effects. pharmacyjournal.inhep.com.cn Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas. These activities range from antimicrobial and anticancer to anticonvulsant and anti-inflammatory properties. pharmacyjournal.innih.gov

The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new antimalarial agents. cambridge.org Benzothiazole derivatives have emerged as a promising class of compounds in this pursuit. malariaworld.orgmalariaworld.org A systematic review of 28 articles identified 232 benzothiazole analogs with potent antiplasmodial activity against various malaria parasite strains. malariaworld.orgnih.gov

Research has shown that these compounds can act through different mechanisms, including the inhibition of P. falciparum enzymes and the disruption of heme polymerization. malariaworld.orgresearchgate.net In one study, 39 derivatives of 2-substituted 6-nitro- and 6-amino-benzothiazoles were tested, with two compounds, designated A12 and C7, showing significant and specific antimalarial properties both in vitro and in vivo. cambridge.org These compounds were active against all asexual stages of the parasite. cambridge.org Further structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial efficacy. malariaworld.orgresearchgate.net For instance, certain benzothiazole hydrazones exhibited potent, dose-dependent antimalarial activity, which was attributed to the presence of the nitrogen and sulphur substituted five-membered aromatic ring. researchgate.net

Table 1: Selected Benzothiazole Derivatives with Antimalarial Activity

| Compound | Target/Strain | Activity Noted | Reference |

|---|---|---|---|

| Compound A12 | P. falciparum (W2, 3D7), P. berghei | Active on all asexual parasite stages; decreased parasitemia in vivo. | cambridge.org |

| Compound C7 | P. falciparum (W2, 3D7), P. berghei | Active on all asexual parasite stages; decreased parasitemia in vivo. | cambridge.org |

| Compound 5f | P. falciparum (K1, resistant strain) | Exhibited antiplasmodial activity and inhibited heme polymerization. | researchgate.net |

Epilepsy is a common and serious neurological disease, and the development of more effective antiepileptic drugs with better safety profiles remains a critical need. mdpi.com Benzothiazole derivatives have been a focus of research for new anticonvulsant agents, partly due to the known activity of the benzothiazole-containing drug Riluzole. nih.govbenthamdirect.com

Studies have explored various substituted benzothiazoles, evaluating their efficacy in standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov In one study, a series of benzothiazole-coupled sulfonamide derivatives were synthesized. Compound 9 in this series was identified as the most potent in the MES model. nih.gov SAR studies from this research indicated that substitutions at the 3-position of the benzene sulfonamide ring led to better anticonvulsant activity compared to 4-position substitutions. nih.gov

Another study synthesized novel benzothiazoles with a mercapto-triazole substituent. mdpi.com Two compounds, 5i and 5j , were found to be the most potent, with significant efficacy in both MES and scPTZ seizure tests and a high protective index, suggesting a favorable profile. mdpi.com The position of substituents on the benzothiazole core was shown to significantly influence activity; for example, substitutions on a benzyloxy group at the 6-position of the benzothiazole ring impacted the anticonvulsant properties. mdpi.com

Table 2: Anticonvulsant Activity of Lead Benzothiazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| Compound 5i | MES | 50.8 | >7.87 | mdpi.com |

| scPTZ | 76.0 | >5.26 | mdpi.com | |

| Compound 5j | MES | 54.8 | 8.96 | mdpi.com |

| scPTZ | 52.8 | 9.30 | mdpi.com |

| Compound 9 | MES | Potent Activity Noted | - | nih.govnih.gov |

Benzothiazole derivatives are a significant class of heterocyclic compounds known for their analgesic and anti-inflammatory potential. ijper.org Researchers have synthesized and investigated numerous analogs, often showing activity comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

One study involved the synthesis of twelve new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. nih.gov The compounds were investigated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds 17c and 17i showed significant inhibition of edema, with compound 17c demonstrating 80% inhibition at 3 hours. nih.gov

In another research effort, new benzo[d]thiazol-2-amine derivatives were designed and evaluated. The study found that compounds G10 and G11 exhibited significant inhibition of COX-1 and COX-2 enzymes. In vivo testing confirmed these findings, with compound G10 showing the highest anti-inflammatory response and derivative G11 exhibiting the highest analgesic action in the hot plate method. Structure-activity relationship analyses suggest that electron-withdrawing groups like -F, -Br, and -NO2 tend to confer greater anti-inflammatory activity than electron-donating groups. ijper.org

Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| Compound 17c | Anti-inflammatory | 80% inhibition of carrageenan-induced paw edema at 3 hours. | nih.gov |

| Compound 17i | Anti-inflammatory | 78% inhibition of carrageenan-induced paw edema at 3 hours. | nih.gov |

| Compound G10 | Anti-inflammatory | Highest anti-inflammatory response in its series; IC₅₀ of 10 µM for COX-2. |

| Compound G11 | Analgesic | Highest analgesic action in its series; IC₅₀ of 5.0 µM for COX-1. | |

Benzothiazole derivatives have been explored as potential therapeutic agents for diabetes mellitus. researchgate.net The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, spurred further research into this area. researchgate.net These compounds are thought to exert their hypoglycemic effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ). acs.orgnih.govrsc.org

One study focused on synthesizing benzothiazole derivatives designed to activate AMPK. acs.org A lead compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) , was found to increase glucose uptake in L6 myotubes and lower blood glucose levels in hyperglycemic mice. acs.org

Other research has focused on designing benzothiazole-pyrazolidinedione hybrids as PPAR-γ agonists. nih.gov Molecular docking studies suggested that substituents on the benzothiazole ring could interact favorably within the PPARγ binding site. Several of the synthesized hybrids showed promising anti-hyperglycemic activity in vivo, with compounds 5a, 5b, and 5c being more potent than a standard reference drug. nih.gov Similarly, a series of benzothiazole-based sulfonylureas were synthesized, with compound 7j emerging as the most effective in an oral glucose tolerance test and also demonstrating an effect on PPAR-γ gene expression. rsc.org

Table 4: Antidiabetic Activity of Representative Benzothiazole Derivatives

| Compound | Proposed Target/Model | Key Finding | Reference |

|---|---|---|---|

| Compound 34 | AMPK Activation | Augmented glucose uptake 2.5-fold in myotubes; lowered blood glucose in vivo. | acs.org |

| Compound 3d | STZ-induced diabetic rats | Exerted maximum glucose-lowering effects in its series. | koreascience.kr |

| Compound 5a, 5b, 5c | PPAR-γ Agonism | Showed more potent anti-hyperglycemic activity than the standard drug. | nih.gov |

| Compound 7j | PPAR-γ Modulation | Most effective compound in oral glucose tolerance test; affected PPAR-γ gene expression. | rsc.org |

The benzothiazole scaffold is also present in compounds investigated for anthelmintic properties. benthamscience.comijnrd.org Research in this area involves the synthesis of novel derivatives and their evaluation against various helminths.

In one study, a series of new benzothiazole derivatives were synthesized and evaluated for their in vitro anthelmintic activity using earthworms as the model organism. ijnrd.org The study identified compounds 3a, 3b, and 3d as demonstrating good anthelmintic activity when compared to the standard drug Albendazole. ijnrd.org

Another research effort focused on synthesizing novel benzothiazole derivatives that incorporated indole (B1671886) moieties. researchgate.net These compounds were also tested for anthelmintic activity using Pheretima posthuma (Indian earthworm). The results indicated that compounds 5f, 5n, and 5o showed good activity, while other synthesized analogs also exhibited significant effects. researchgate.net

Table 5: Anthelmintic Activity of Benzothiazole Derivatives against Pheretima posthuma

| Compound | Activity Level | Reference |

|---|---|---|

| Compound 3a | Good | ijnrd.org |

| Compound 3b | Good | ijnrd.org |

| Compound 3d | Good | ijnrd.org |

| Compound 5f | Good | researchgate.net |

| Compound 5n | Good | researchgate.net |

| Compound 5o | Good | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-1H-1,3-benzodiazol-2-ol?

- Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors or functionalization of benzodiazole derivatives. For example, Mannich reactions with diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) can yield substituted derivatives in high yields (~98%) . Chlorination steps may employ reagents like 4-chlorobenzaldehyde or thioacetate intermediates, as seen in analogous quinazolinone syntheses . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?